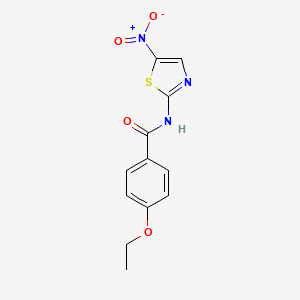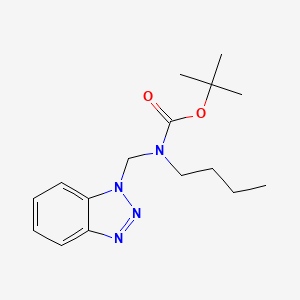![molecular formula C8H6F5NO2 B2821492 [5-(1,1,2,2,2-Pentafluoroethoxy)pyridin-2-yl]methanol CAS No. 2305253-74-9](/img/structure/B2821492.png)
[5-(1,1,2,2,2-Pentafluoroethoxy)pyridin-2-yl]methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“[5-(1,1,2,2,2-Pentafluoroethoxy)pyridin-2-yl]methanol” is a chemical compound with the molecular formula C8H6F5NO2 . It is offered by Benchchem for various applications.
Molecular Structure Analysis
The molecular structure of this compound is represented by the InChI string: InChI=1S/C8H6F5NO2/c9-7(10,11)8(12,13)16-6-2-1-5(4-15)14-3-6/h1-3,15H,4H2 . The canonical SMILES representation is: C1=CC(=NC=C1OC(C(F)(F)F)(F)F)CO .Physical And Chemical Properties Analysis
The average mass of this compound is 243.131 Da and its mono-isotopic mass is 243.031876 Da . The compound has a density of 1.65 .Scientific Research Applications
Photocatalytic Activities and Complex Structures
- Research has led to the synthesis of ligands and complexes that show significant photocatalytic activities. For instance, the synthesis of penta-pyridyl type ligands and their coordination with 3d element cations like Mn(II), Fe(II), Co(II), Ni(II), Cu(II), and Zn(II) yielded complexes exhibiting photocatalytic water reduction capabilities. These complexes, particularly those with Co(II), were investigated for their catalytic activity in water, showing high turnover numbers in the presence of ascorbic acid and a photosensitizer. This illustrates the potential of these complexes in photocatalytic applications, including water splitting and hydrogen production (Bachmann et al., 2013).
Electrocatalytic CO2 Reduction
- The electrocatalytic reduction of CO2 to methanol has been a significant area of research. Pyridinyl-based catalysts, including those derived from pyridine ligands, have been implicated in the catalytic reduction of CO2 to methanol. Investigations into these systems have revealed the role of pyridinium in facilitating low overpotential reductions of CO2, highlighting the importance of these compounds in developing efficient methods for CO2 capture and conversion to valuable chemicals (Yan et al., 2014), (Seshadri et al., 1994).
Sensor Applications
- The development of selective sensors for metal ions is another application area. A study demonstrated the use of pyridine-based ligands in creating a polymeric membrane-selective electrode for Nd3+ ion, showcasing the ligand's ability to form stable complexes with specific lanthanides and its potential in analytical chemistry for the selective determination of metal ions (Shamsipur et al., 2005).
Methanol Dehydrogenase and Catalysis
- Methanol dehydrogenase (MDH) activity, essential for methanol utilization by methylotrophic bacteria, has been explored with pyridine and pyridinium derivatives. Research focusing on MDH variants that utilize rare-earth elements as cofactors instead of calcium has highlighted the diverse roles these compounds can play in biological and chemical catalysis, possibly enhancing catalytic efficiency and expanding the scope of methanol oxidation processes (Keltjens et al., 2014).
Synthesis and Structural Studies
- In-depth synthesis and structural analysis of complexes involving pyridine derivatives have provided insights into the versatile chemistry of these compounds. Studies have shown how pyridine-based ligands can be used to form complexes with various metals, revealing potential applications in materials science, catalysis, and organometallic chemistry. This includes the formation of complexes with unique properties and potential applications in catalysis and materials science (Kermagoret & Braunstein, 2008).
properties
IUPAC Name |
[5-(1,1,2,2,2-pentafluoroethoxy)pyridin-2-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F5NO2/c9-7(10,11)8(12,13)16-6-2-1-5(4-15)14-3-6/h1-3,15H,4H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNIIIAHNXPALGO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1OC(C(F)(F)F)(F)F)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F5NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[2-[(1-cyanocyclopentyl)amino]-2-oxoethyl] (E)-3-(3-chloro-1-benzothiophen-2-yl)prop-2-enoate](/img/structure/B2821409.png)


![2-[2-(BOC-Amino)-1,3,4-thiadiazol-5-yl]acetic acid](/img/structure/B2821414.png)
![1,3-diphenyl-7-(trifluoromethyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2821415.png)

![(NE)-N-(imidazo[1,2-a]pyrimidin-3-ylmethylidene)hydroxylamine](/img/structure/B2821421.png)
![N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}-1-[4-(trifluoromethyl)phenyl]methanesulfonamide](/img/structure/B2821422.png)
![2-[(4-methylphenoxy)methyl]-N-(4-methylphenyl)furan-3-carboxamide](/img/structure/B2821424.png)
![4-[Cyclopropyl(pyrimidin-4-yl)amino]-N-phenylpiperidine-1-carboxamide](/img/structure/B2821426.png)

![(5E)-2-[2,2-dimethoxyethyl(methyl)amino]-5-[(4-methylsulfanylphenyl)methylidene]-1,3-thiazol-4-one](/img/structure/B2821430.png)
![4-((4-(4-fluorophenyl)piperazin-1-yl)methyl)-7,8-dihydrocyclopenta[g]chromen-2(6H)-one](/img/structure/B2821431.png)
